molecular formula C12H17NO B13618436 (R)-2-(3-Methoxybenzyl)pyrrolidine

(R)-2-(3-Methoxybenzyl)pyrrolidine

Cat. No.: B13618436
M. Wt: 191.27 g/mol
InChI Key: IYXHWZSBBUXBCD-LLVKDONJSA-N
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Description

®-2-(3-Methoxybenzyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 3-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methoxybenzyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a 3-methoxybenzyl halide under basic conditions. One common method is the nucleophilic substitution reaction where the pyrrolidine nitrogen attacks the benzyl halide, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-2-(3-Methoxybenzyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyrrolidine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

®-2-(3-Methoxybenzyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3-Methoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Hydroxybenzyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-2-(3-Methylbenzyl)pyrrolidine: Similar structure but with a methyl group instead of a methoxy group.

    ®-2-(3-Fluorobenzyl)pyrrolidine: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

®-2-(3-Methoxybenzyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain targets.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2R)-2-[(3-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m1/s1

InChI Key

IYXHWZSBBUXBCD-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H]2CCCN2

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCN2

Origin of Product

United States

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